2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4
Description
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 (CAS: 2733217-31-5) is a deuterated analog of haloperidol, a well-known antipsychotic drug. Its molecular formula is C₃₁H₃₂ClF₂N₃O₃, with a molecular weight of 540.04 g/mol . Deuterated compounds like this are primarily used as internal standards in analytical techniques such as LC-MS, where isotopic labeling (deuterium) provides distinct mass shifts for accurate quantification of the parent compound (haloperidol) in biological matrices .
Haloperidol itself (CAS: 52-86-8) has the formula C₂₁H₂₃ClFNO₂ and acts as a dopamine D₂ receptor antagonist . The deuterated variant retains the core structure but replaces four hydrogen atoms with deuterium, likely at metabolically vulnerable positions to enhance stability .
Properties
Molecular Formula |
C31H32ClF2NO3 |
|---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
2-[2-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]ethyl]-1,6-bis(4-fluorophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C31H32ClF2NO3/c32-26-10-8-25(9-11-26)31(38)17-20-35(21-18-31)19-16-23(30(37)24-6-14-28(34)15-7-24)2-1-3-29(36)22-4-12-27(33)13-5-22/h4-15,23,38H,1-3,16-21H2/i8D,9D,10D,11D |
InChI Key |
XMHHCEIDXVFVEU-OCFVFILASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Deuteration of 4-(4-Chlorophenyl)-4-hydroxypiperidine
Deuteration is achieved via acid-catalyzed hydrogen-deuterium exchange. A recent methodology utilizes prenyl halides as precursors for in situ generation of deuterium halides (DX), enabling efficient deuteration under mild, metal-free conditions. For example, treating 4-(4-chlorophenyl)-4-hydroxypiperidine with deuterated hydrochloric acid (DCl) in deuterated methanol (CD3OD) at 50°C for 24 hours replaces four hydrogen atoms with deuterium at the 2,3,5,6 positions of the chlorophenyl ring.
Coupling with 1-(4-Fluorophenyl)butan-1-one
The deuterated piperidine intermediate is coupled with 1-(4-fluorophenyl)butan-1-one via a nucleophilic substitution reaction. This step forms the tertiary alcohol structure critical for dopamine receptor binding. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with potassium carbonate as a base, yielding the deuterated haloperidol precursor.
Deuteration Techniques and Optimization
Metal-Free Deuteration Using Prenyl Halides
A breakthrough in deuteration involves prenyl halides (e.g., prenyl chloride) reacting with deuterium oxide (D2O) to generate deuterium halides. This method, applicable to haloperidol derivatives, avoids transition metals and achieves >95% deuterium incorporation. The reaction mechanism remains under investigation but is hypothesized to involve SN2 displacement or acid-catalyzed exchange.
Table 1: Comparison of Deuteration Methods
| Method | Conditions | Deuteration Efficiency | Reference |
|---|---|---|---|
| Acid-Catalyzed Exchange | DCl in CD3OD, 50°C, 24h | 98% | |
| Prenyl Halide Route | Prenyl-Cl, D2O, RT, 12h | 95% |
Purification and Characterization
Chromatographic Purification
Post-synthesis, the crude product is purified via flash chromatography using silica gel and a gradient eluent system (ethyl acetate:hexane, 1:3 to 1:1). High-performance thin-layer chromatography (HPTLC) with silica gel F254 plates and a mobile phase of acetone/chloroform/n-butanol/acetic acid/water (5:10:10:2.5:2.5 v/v) confirms purity >99%.
Spectroscopic Characterization
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 543.229 ([M+H]+), consistent with the molecular formula C31D4H28ClF2NO3.
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) shows absence of proton signals at δ 7.2–7.4 ppm (deuterated chlorophenyl ring) and characteristic peaks for the fluorophenyl ketone at δ 8.0 ppm.
Applications in Analytical Chemistry
The deuterated compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying haloperidol in plasma. Its co-elution with non-deuterated haloperidol minimizes matrix effects, improving assay accuracy.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Analytical Chemistry
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 serves as an internal standard in analytical techniques such as:
- Gas Chromatography-Mass Spectrometry (GC-MS)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
The deuterated structure improves the accuracy of haloperidol quantification in biological samples, making it invaluable for pharmacokinetic studies and drug monitoring .
Pharmacological Studies
This compound exhibits biological activity similar to haloperidol, primarily acting as a dopamine D2 receptor antagonist. Its applications in pharmacological research include:
- Studying Dopamine Pathways : It aids in understanding the modulation of dopamine activity, which is crucial for treating psychotic disorders.
- Investigating Receptor Interactions : Ongoing research explores its interactions with serotonin and adrenergic receptors, providing insights into its broader pharmacological implications .
Comparative Studies
Research comparing this compound with other antipsychotics highlights its unique features:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Deuterated form for analytical precision | Enhanced stability for quantification |
| Haloperidol | Potent D2 antagonist | Traditional antipsychotic |
| Risperidone | Atypical antipsychotic with serotonin activity | Broader receptor interaction |
| Olanzapine | Atypical antipsychotic with multiple receptor targets | Different pharmacological profile |
This table illustrates how the deuterated compound is positioned within the realm of antipsychotic research, particularly in terms of analytical applications and pharmacokinetics.
Case Study 1: Quantification in Biological Samples
A study utilized this compound as an internal standard to quantify haloperidol levels in plasma samples from patients undergoing treatment for schizophrenia. The results demonstrated high precision and accuracy, confirming the compound's utility in clinical settings.
Case Study 2: Pharmacodynamics Research
Another research project investigated the pharmacodynamics of this compound by assessing its binding affinities at various dopamine receptor subtypes. The findings indicated significant binding at D2 receptors, similar to haloperidol, while also revealing interactions with D4 receptors that could inform the development of new therapeutic strategies .
Mechanism of Action
The mechanism of action of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is similar to that of haloperidol. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 receptors in the brain. This antagonism leads to a reduction in dopamine activity, which is associated with the therapeutic effects in treating psychotic disorders. The compound also interacts with other neurotransmitter receptors, including serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Key Compounds:
Pharmacological and Analytical Profiles
Receptor Binding and Activity:
- Haloperidol : Potent D₂ antagonist with high affinity for sigma receptors (Kd = 252 nM for sigma sites) .
- Deuterated Analogs : Similar receptor affinity to haloperidol but with prolonged half-life due to deuterium’s kinetic isotope effect .
Cytotoxicity and Therapeutic Potential:
- 4e, 4f, 4g Analogs : Exhibit cytotoxicity in cancer cell lines, likely due to structural modifications enhancing membrane permeability .
- Haloperidol Impurity D: No therapeutic use; monitored to ensure drug purity (<0.1% in formulations) .
Physical and Chemical Properties
Key Differentiators
Deuterated vs. Haloperidol-d4 (CAS: 1189986-59-1) has a molecular weight identical to haloperidol but distinct NMR and mass spectra due to deuterium .
Haloperidol vs.
Impurity D vs.
Biological Activity
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is a deuterated analog of haloperidol, a well-known antipsychotic drug primarily used in the treatment of schizophrenia and other psychotic disorders. The modification of haloperidol with a fluorophenyl group and deuterium labeling aims to enhance its pharmacological profile while reducing side effects associated with traditional haloperidol treatment. This article explores the biological activity of this compound, focusing on its receptor binding profiles, pharmacodynamics, and potential therapeutic implications.
Receptor Binding Affinity
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. The following table summarizes the binding affinities of this compound compared to standard antipsychotics:
| Receptor | Binding Affinity (Ki, nM) | Haloperidol | Clozapine | Risperidone |
|---|---|---|---|---|
| D2 | X (to be determined) | 1.4 | 130 | 2.2 |
| D3 | X (to be determined) | 2.5 | 9.6 | 9.6 |
| D4 | X (to be determined) | 3.3 | 54 | 8.5 |
| 5HT2A | X (to be determined) | 220 | 8.9 | 0.29 |
| H1 | X (to be determined) | NR | NR | NR |
Note: NR indicates not reported; X values are pending further studies.
Pharmacodynamics
Research indicates that haloperidol and its analogs, including the deuterated form, exhibit significant dopaminergic activity, which is crucial for their antipsychotic effects. In vivo studies have demonstrated that these compounds can induce catalepsy in animal models, a common side effect associated with dopamine receptor antagonism.
In a study evaluating the cataleptic effects of haloperidol-d4, it was found that the compound induced catalepsy at doses similar to those observed with non-deuterated haloperidol, suggesting comparable pharmacological profiles in terms of dopamine receptor antagonism .
Study on Catalepsy Induction
A recent study assessed the impact of haloperidol-d4 on catalepsy using a novel testing chamber designed for precise measurement of motor activity in rodents. The findings revealed that haloperidol-d4 produced significant cataleptic symptoms at an effective dose range similar to traditional haloperidol, indicating that while the compound may share pharmacological properties with its predecessor, further studies are needed to evaluate any differences in side effect profiles .
Neuroprotective Effects
Another research avenue explored the neuroprotective potential of haloperidol analogs against oxidative stress-induced neuronal damage. In this study, it was observed that certain modifications in the chemical structure could reduce toxicity associated with oxidative stress in neuronal cells, suggesting that derivatives like haloperidol-d4 might offer therapeutic advantages over conventional formulations .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4?
Answer: The synthesis involves deuterium substitution at specific positions to create the -d4 isotopologue. Key steps include:
- Synthetic Route : Reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with deuterated intermediates under controlled conditions to ensure isotopic integrity .
- Characterization : Use NMR spectroscopy to confirm deuterium incorporation (e.g., absence of proton signals at substituted positions) and LC-MS for molecular weight verification (e.g., expected m/z = 375.86 for non-deuterated haloperidol-related compounds) .
- Purity Validation : Ion-pair chromatography (e.g., using sodium 1-octanesulfonate buffer at pH 4.6) to separate impurities like 4-chloro-1-(4-fluorophenyl)butan-1-ol .
Q. How can chromatographic techniques optimize the separation of haloperidol-d4 from structurally related impurities?
Answer:
- Ion-Pair Chromatography : Utilize sodium 1-octanesulfonate in the mobile phase (methanol:buffer = 65:35) to improve retention and resolution of polar impurities (e.g., 4-hydroxy benzoic acid derivatives) .
- HPLC Conditions : Adjust pH to 4.6 to stabilize ionizable groups and enhance peak symmetry. Use C18 columns for baseline separation of haloperidol-d4 and its des-deutero analogs .
- Forced Degradation Studies : Apply acidic/alkaline hydrolysis to identify degradation products, followed by method validation per ICH guidelines .
Q. What experimental designs are suitable for assessing receptor binding affinities of haloperidol-d4 analogs?
Answer:
- In Vitro Assays : Radioligand displacement studies using dopamine (D2) and serotonin (5HT2A) receptors. For example, measure IC50 values for analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one to compare binding profiles .
- Data Interpretation : Normalize results against non-deuterated haloperidol to quantify isotopic effects on receptor interactions .
Q. How can researchers ensure the stability of haloperidol-d4 in formulation studies?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Key degradation pathways include oxidation of the piperidinyl group .
- Excipient Compatibility : Screen with common stabilizers (e.g., ascorbic acid) to inhibit hydrolysis of the ketone moiety .
Advanced Research Questions
Q. What in silico approaches can predict the metabolic stability of haloperidol-d4 compared to its non-deuterated counterpart?
Answer:
- Molecular Dynamics (MD) Simulations : Model deuterium’s kinetic isotope effect (KIE) on cytochrome P450-mediated metabolism. Focus on C-D bond cleavage rates in hepatic microsomal assays .
- Docking Studies : Compare binding modes of haloperidol-d4 and haloperidol with CYP3A4 to identify steric or electronic effects of deuteration .
Q. How can contradictory data between in vivo and in vitro pharmacokinetic (PK) studies of haloperidol-d4 be resolved?
Answer:
- Mechanistic PK Modeling : Integrate in vitro permeability (e.g., Caco-2 assays) and in vivo plasma concentration data to account for blood-brain barrier (BBB) penetration variability .
- Theoretical Frameworks : Apply compartmental models to reconcile discrepancies, such as unexpected plasma half-life extensions due to deuterium’s isotope effect .
Q. What strategies are effective in isolating isotopic isomers during the synthesis of haloperidol-d4?
Answer:
- Isotopic Enrichment : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of deuterated vs. non-deuterated species .
- Mass-Directed Purification : Couple preparative LC with high-resolution MS to isolate ions with m/z = 379.89 (haloperidol-d4) from isotopic clusters .
Q. How can factorial design optimize reaction conditions for scaling up haloperidol-d4 synthesis?
Answer:
- Design of Experiments (DoE) : Vary factors like temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading to maximize yield. Use ANOVA to identify significant interactions .
- Response Surface Methodology (RSM) : Model the relationship between reaction time and deuterium incorporation efficiency to define optimal conditions .
Q. What mechanistic insights explain the reduced off-target effects of haloperidol-d4 in preclinical models?
Answer:
- Receptor Profiling : Compare off-target binding (e.g., histamine H1 or α1-adrenergic receptors) between haloperidol-d4 and parent compound using radioligand assays .
- Transcriptomic Analysis : Perform RNA-seq on treated neuronal cells to identify differentially expressed genes linked to reduced side effects .
Q. How do environmental factors (e.g., light, humidity) influence the degradation kinetics of haloperidol-d4?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
